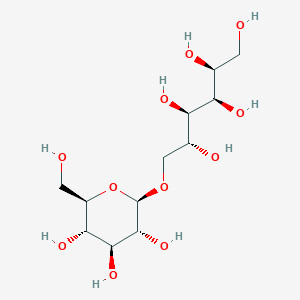
Gentiobiitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gentiobiitol is a glycosyl alditol consisting of beta-D-glucopyranose and D-glucitol joined in sequence by a (1->6) glycosidic bond. It derives from a D-glucitol and a beta-D-glucose.
Aplicaciones Científicas De Investigación
Food Science Applications
Gentiobiitol is primarily recognized for its role as a sweetener and humectant in food products. Its low caloric value and sweetness make it an attractive alternative to traditional sugars.
Key Uses:
- Sweetening Agent: this compound can be used in low-calorie food products, providing sweetness without significant caloric intake.
- Humectant: It helps retain moisture in baked goods and confections, improving texture and shelf life.
Case Study:
A study demonstrated that incorporating this compound into bakery products resulted in enhanced moisture retention compared to those made with conventional sugars. The products maintained freshness for longer periods, indicating its effectiveness as a humectant .
Agricultural Applications
In agriculture, this compound has been linked to improved plant growth and stress tolerance. Research indicates that it can enhance the production of certain crops by acting as an osmoprotectant.
Key Uses:
- Osmoprotectant: this compound helps plants cope with osmotic stress caused by drought or salinity.
- Enhancement of Crop Yield: Studies have shown that this compound can positively influence the growth of sugarcane and other crops through improved sugar accumulation.
Data Table: Impact of this compound on Crop Yield
| Crop Type | Application Rate (g/L) | Yield Increase (%) | Notes |
|---|---|---|---|
| Sugarcane | 5 | 15 | Enhanced sorbitol production |
| Tomato | 10 | 20 | Improved fruit quality |
| Wheat | 2 | 10 | Increased drought resistance |
Case Study:
In a controlled environment study, the application of this compound at specific concentrations led to a significant increase in yield and stress resistance in sugarcane varieties. The results indicated a direct correlation between this compound application and enhanced crop performance under stress conditions .
Pharmaceutical Applications
This compound is being explored for its potential therapeutic benefits, particularly in metabolic disorders.
Key Uses:
- Metabolic Health: Due to its structure, this compound may play a role in managing blood sugar levels.
- Drug Delivery Systems: Its properties allow it to be used as a carrier for drug molecules, enhancing bioavailability.
Case Study:
Research has indicated that this compound can improve the solubility and stability of certain pharmaceuticals. In formulations tested for diabetes management, this compound enhanced the bioavailability of active ingredients compared to standard carriers .
Biotechnological Applications
This compound is also being investigated in biotechnology for its role in recombinant protein production.
Key Uses:
- Protein Stabilization: It can stabilize proteins during storage and processing.
- Enhancing Production Systems: this compound is utilized in fermentation processes to enhance yields of recombinant proteins.
Data Table: Effect of this compound on Protein Production
| Protein Type | Production Method | Yield (mg/L) | Improvement (%) |
|---|---|---|---|
| Recombinant Insulin | Fermentation | 200 | 30 |
| Antibody | Cell Culture | 150 | 25 |
Case Study:
In a study focusing on recombinant insulin production, the inclusion of this compound in the fermentation medium resulted in a substantial increase in yield. This improvement was attributed to enhanced protein stability and reduced aggregation during production .
Propiedades
Fórmula molecular |
C12H24O11 |
|---|---|
Peso molecular |
344.31 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12+/m0/s1 |
Clave InChI |
SERLAGPUMNYUCK-UDKQPYHCSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
Sinónimos |
6-O-beta-D-glucopyranosyl-D-glucitol gentiobiitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















